molecular formula C8H11N3O B14465424 Bicyclo[2.2.1]heptane-1-carbonyl azide CAS No. 65864-91-7

Bicyclo[2.2.1]heptane-1-carbonyl azide

Cat. No.: B14465424
CAS No.: 65864-91-7
M. Wt: 165.19 g/mol
InChI Key: XKPKSFVDDBUAOC-UHFFFAOYSA-N
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Description

Bicyclo[221]heptane-1-carbonyl azide is a compound that features a bicyclic structure with a carbonyl azide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]heptane-1-carbonyl azide typically involves the reaction of bicyclo[2.2.1]heptane-1-carboxylic acid with azide reagents. One common method is the Curtius rearrangement, where the carboxylic acid is first converted to an acyl azide using reagents like diphenylphosphoryl azide (DPPA) or sodium azide in the presence of a dehydrating agent . The acyl azide then undergoes thermal decomposition to form the isocyanate intermediate, which can be further reacted to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound. large-scale synthesis would likely involve optimization of the Curtius rearrangement process to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-1-carbonyl azide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted bicyclo[2.2.1]heptane derivatives.

    Reduction: Formation of bicyclo[2.2.1]heptane-1-amine.

    Cycloaddition: Formation of complex bicyclic or polycyclic structures.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane-1-carbonyl azide involves its ability to undergo various chemical transformations. The azide group can be converted to an amine, isocyanate, or other functional groups, allowing the compound to interact with different molecular targets and pathways. For example, in medicinal chemistry, the compound can be used to modify drug molecules to enhance their activity or selectivity .

Properties

CAS No.

65864-91-7

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

bicyclo[2.2.1]heptane-1-carbonyl azide

InChI

InChI=1S/C8H11N3O/c9-11-10-7(12)8-3-1-6(5-8)2-4-8/h6H,1-5H2

InChI Key

XKPKSFVDDBUAOC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C2)C(=O)N=[N+]=[N-]

Origin of Product

United States

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